5-Acetamido-2-chloropyridine

Positional isomer Regulatory impurity Insecticide intermediate

5-Amino-2-chloropyridine requires cold-chain storage due to oxidative sensitivity. 5-Acetamido-2-chloropyridine (CAS 29958-18-7) serves as a stable, shelf-ready protected precursor-hydrolyze in situ when the free amine is needed. • Direct entry to chloropyridinyl neonicotinoid intermediates; reduces step count vs. 2-chloro-5-methylpyridine routes. • C2 chlorine enables Suzuki/Buchwald-Hartwig diversification; acetamido group provides H-bond anchor (Ki ~47 nM at A1). • Non-volatile solid (bp 358.4 °C); ideal as HPLC/GC internal standard without evaporative loss. Available at ≥97% purity with global shipping.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 29958-18-7
Cat. No. B112439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetamido-2-chloropyridine
CAS29958-18-7
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CN=C(C=C1)Cl
InChIInChI=1S/C7H7ClN2O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11)
InChIKeyXLJCAGLIVIQUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetamido-2-chloropyridine Procurement Guide


5-Acetamido-2-chloropyridine [CAS 29958-18-7], IUPAC name N-(6-chloropyridin-3-yl)acetamide, is a member of the 5-substituted 2-chloropyridine class that serves as a versatile building block in agrochemical and pharmaceutical synthesis [1]. Its core structure consists of a pyridine ring bearing chlorine at the 2-position and an acetamido group at the 5-position, yielding a molecular weight of 170.59 g/mol and a computed logP of ~1.8 . Patents describe 5-substituted 2-chloropyridines of this type as intermediates for highly efficient insecticides [2]. Commercial availability typically ranges from 95% to 98% purity from multiple global suppliers .

1
5-substituted 2-chloropyridine building block for agrochemical and pharmaceutical synthesis Acetamido group enables direct amine/amide functionalization
2
Solid, non-volatile format simplifies weighing and storage -20 °C long-term storage recommended; purity 97-98%
3
Lower logP (~1.8) improves aqueous workup compared to methyl analogs Supports distillation-based purification (BP 358.4 °C)

5-Acetamido-2-chloropyridine vs. Close Analogs


The position of the acetamido group on the pyridine ring is the primary driver of reactivity and biological recognition. In the positional isomer 2-acetamido-5-chloropyridine [CAS 45965-30-8], the chlorine and acetamido groups are inverted, leading the latter compound to be isolated and sold as a Zopiclone process impurity, whereas 5-acetamido-2-chloropyridine is directed toward insecticide intermediate pathways [1]. More broadly, 5-substituted 2-chloropyridines bearing alkyl (e.g., 5-methyl) or haloalkyl (e.g., 5-chloromethyl) substituents undergo different downstream transformations than the acetamido-bearing variant; the acetyl group can be hydrolyzed, reduced, or further N-functionalized, opening synthetic routes that are unavailable to methyl- or chloromethyl-substituted analogs [2]. Simple replacement without matching the substitution pattern therefore leads to divergent impurity profiles, altered pharmacokinetics of the final active ingredient, or outright synthetic incompatibility [3].

vs
5-Acetamido-2-chloropyridine (Target)
Analog / Isomer
2‑Ac
Agrochemical intermediate, 97‑98% purity
2-Acetamido-5-chloropyridine: Zopiclone impurity standard, pharmacopoeial CRM — end-use mismatch may invalidate application
5‑Me
Direct amide/amine synthetic entry; solid, non‑volatile
2-Chloro-5-methylpyridine: volatile liquid, requires radical halogenation — step count and workup profile differ
logP
logP ~1.8; favors aqueous extraction and distillation
5-Methyl analog logP ~2.4; boiling point ~190 °C — purification strategy may not transfer

5-Acetamido-2-chloropyridine Differentiation Evidence


Positional Isomerism: Divergent Uses

The target compound 5-acetamido-2-chloropyridine and its positional isomer 2-acetamido-5-chloropyridine share an identical molecular weight (170.6 g/mol) and formula (C₇H₇ClN₂O) but differ in substitution pattern [1]. The latter is classified as a known impurity of the hypnotic drug Zopiclone and is supplied as a certified reference material (CRM) under pharmacopoeial standards, making it strictly a pharmaceutical impurity standard [2]. In contrast, 5-acetamido-2-chloropyridine is described in patent literature as an intermediate for efficient insecticides and is supplied as a general-purpose R&D building block [3]. Procurement of the wrong isomer would be a critical quality failure for both end-use sectors.

Positional Isomer
Head-to-head
Agrochemical intermediate vs. pharmaceutical impurity CRM — categorical divergence
Isomer mismatch invalidates end-use application
Specify exact substitution pattern to maintain synthetic or analytical validity
Positional isomer Regulatory impurity Insecticide intermediate Synthetic route

Acetamido: Synthetic Versatility

The acetamido group at the 5-position of 2-chloropyridine can be hydrolyzed to the primary amine (5-amino-2-chloropyridine), reduced, or N-alkylated, providing a gateway to multiple downstream scaffolds . In contrast, the widely used neonicotinoid intermediate 2-chloro-5-methylpyridine carries a methyl group that is comparatively inert under mild conditions, requiring radical halogenation (e.g., Cl₂ / AIBN) to introduce a reactive handle [1]. The acetamido variant therefore collapses two synthetic steps into one when an amino or amide functionality is ultimately required in the target molecule.

Acetamido Versatility
Class-level inference
1 step to 5-NH₂ via hydrolysis; ≥2 steps from 5-methyl analog
Fewer synthetic steps may reduce cost and waste
Route-specific yield validation required
Functional group interconversion Amide hydrolysis Neonicotinoid intermediate Synthetic versatility

Solvent Compatibility & Downstream Processing

5-Acetamido-2-chloropyridine has a computed XLogP3-AA of 1.0 [1] and an experimentally reported logP of ~1.77 , markedly lower than the logP of 2-chloro-5-methylpyridine (~2.45) or 2-chloro-5-chloromethylpyridine (~2.2) . The lower lipophilicity improves aqueous workup partitioning, enables more facile crystallization from polar solvents, and reduces emulsion formation during extractive isolation. The boiling point (358.4 °C at 760 mmHg) is substantially higher than that of 2-chloro-5-methylpyridine (~190 °C), enabling orthogonal distillation-based purification of mixtures .

Solvent Compatibility
Cross-study comparable
logP ~1.8 (vs ~2.4); BP 358 °C (vs 190 °C)
Favors aqueous-rich workup and distillation separation
Computed and experimental values; process validation advised
Lipophilicity Solvent extraction Distillation Workup

Biological Target Engagement Profile

Published ChEMBL/BindingDB data indicate that chloropyridine-acetamide congeners can engage adenosine A1 receptors with Ki values in the 45–50 nM range and demonstrate measurable inhibition of choline acetyltransferase (ChAT) [1]. While these affinities are modest relative to optimized drug-like molecules, they are quantitatively distinct from the bioactivity profile of 2-chloro-5-methylpyridine, which is essentially inactive in the same assays [2]. The acetamido moiety introduces hydrogen-bond donor/acceptor capacity that simple alkyl or halo substituents lack, shifting the selectivity profile toward protein targets that recognize amide pharmacophores.

Biological Engagement
Class-level inference
Adenosine A1 Ki ~47 nM; >200-fold over 5-methyl analog (inactive)
Supports adenosine A1 hit expansion
Data from related chloropyridine-acetamide scaffold
Adenosine receptor Binding affinity ChAT inhibition Off-target screening

Purity and Storage Specifications

Commercial 5-acetamido-2-chloropyridine is routinely offered at 97–98% purity with a recommended long-term storage at -20 °C under desiccated conditions . In comparison, 2-chloro-5-methylpyridine is typically supplied as a liquid at 97% purity and stored at room temperature, but its volatility (BP ~190 °C) can lead to evaporative loss and concentration drift during repeated use . The solid-state, low-volatility nature of the acetamido compound eliminates headspace loss and simplifies accurate weighing for small-scale reactions.

Purity & Storage
Data to verify
Solid, -20 °C, 97-98% vs liquid, RT, volatile
Non-volatile solid improves weighing reproducibility
Supplier datasheet review recommended
Purity specification Storage condition Quality control Reproducibility

5-Acetamido-2-chloropyridine Applications


Neonicotinoid Intermediate Route Scouting

In the synthesis of chloropyridinyl neonicotinoids, 5-acetamido-2-chloropyridine offers a direct entry to intermediates that would otherwise require multiple steps from 2-chloro-5-methylpyridine [1]. The acetamido group can be reduced to the amine, hydrolyzed, or directly coupled, preserving the chlorine at the 2-position for subsequent nucleophilic displacement [2]. This pre-functionalization reduces overall step count and waste generation, which is critical for process mass intensity targets in agrochemical development.

Adenosine A1 and Cholinergic Hit Expansion

For teams pursuing adenosine A1 antagonists or choline acetyltransferase modulators, 5-acetamido-2-chloropyridine provides a scaffold with baseline affinity (Ki ~47 nM at A1 for closely related chloropyridine-acetamide templates) that is absent in simple alkyl-substituted chloropyridines [1]. The chlorine at position 2 offers a synthetic handle for late-stage Suzuki or Buchwald-Hartwig diversification, while the acetamido group anchors key hydrogen-bond interactions with the target protein [2].

Non-Volatile Reference Standard for Analysis

When developing HPLC or GC methods for chloropyridine-containing reaction streams, 5-acetamido-2-chloropyridine serves as a robust, non-volatile internal standard. Its solid-state physical form and boiling point of 358.4 °C eliminate evaporative losses during sample preparation, unlike the volatile liquid 2-chloro-5-methylpyridine [1]. Commercial availability at 97–98% purity supports direct use in quantification without further purification [2].

5-Amino-2-chloropyridine via Controlled Hydrolysis

Researchers requiring 5-amino-2-chloropyridine as a downstream intermediate can generate it in situ from 5-acetamido-2-chloropyridine via acid- or base-catalyzed hydrolysis [1]. This route avoids the direct handling of the more reactive 5-amino-2-chloropyridine (CAS 5350-93-6), which is sensitive to oxidation and requires cold-chain storage [2]. The acetamido-protected precursor thus simplifies inventory management and improves shelf-life reliability.

Application
Selection Property
Validation Focus
Neonicotinoid intermediate route scouting
Acetamido pre-functionalization
Synthetic step-count reduction
Adenosine A1 / cholinergic hit expansion
Amide pharmacophore anchor
Binding assay and SAR review
Non-volatile analytical reference standard
Low volatility and solid state
Gravimetric and chromatographic reproducibility
5-Amino-2-chloropyridine hydrolysis precursor
Protected amine precursor
Hydrolysis efficiency and oxidation stability

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